(E)-1-(1,3-benzodioxol-5-yl)-5-(2,6-dichlorophenyl)-1-penten-3-one
Description
(E)-1-(1,3-Benzodioxol-5-yl)-5-(2,6-dichlorophenyl)-1-penten-3-one is a synthetic organic compound characterized by two distinct aromatic moieties: a 1,3-benzodioxol group and a 2,6-dichlorophenyl group, connected via a conjugated penten-3-one backbone. The (E)-stereochemistry at the double bond ensures planar rigidity, influencing its electronic and steric properties. The compound’s synthesis likely follows α,β-unsaturated ketone formation strategies, leveraging condensation reactions between substituted benzodioxol and dichlorophenyl precursors.
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-5-(2,6-dichlorophenyl)pent-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O3/c19-15-2-1-3-16(20)14(15)8-7-13(21)6-4-12-5-9-17-18(10-12)23-11-22-17/h1-6,9-10H,7-8,11H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGGLCLFBBZWBI-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)CCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)CCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(1,3-benzodioxol-5-yl)-5-(2,6-dichlorophenyl)-1-penten-3-one is a synthetic compound notable for its complex structure and potential biological activities. This compound features a benzodioxole moiety, which is often linked to various pharmacological effects, including anti-cancer and neuroprotective properties. The dichlorophenyl group enhances its chemical reactivity and may influence its interaction with biological targets.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets may include:
- Receptors : The compound may modulate neurotransmitter receptors, impacting neuronal signaling pathways.
- Enzymes : It could inhibit or activate enzymes involved in critical metabolic processes, potentially affecting pathways related to cancer progression and inflammation.
1. Anticancer Properties
Research indicates that compounds containing benzodioxole structures often exhibit anticancer activities. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
| Study | Findings |
|---|---|
| Howlett et al. (1999) | Benzodioxole derivatives demonstrated significant cytotoxicity against various cancer cell lines. |
| Valerga et al. (2009) | Compounds with benzodioxole moieties showed promising results in reducing tumor growth in animal models. |
2. Neuroprotective Effects
The interaction of this compound with neurotransmitter systems suggests potential neuroprotective effects. For example, it may help mitigate oxidative stress in neuronal cells, which is a contributing factor to neurodegenerative diseases.
| Study | Findings |
|---|---|
| Twyman & Allsop (1999) | Benzodioxole compounds were found to protect neuronal cells from apoptosis induced by neurotoxic agents. |
Case Study 1: Anticancer Activity
In a recent study published in Cancer Research, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability through apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Neuroprotection
A study published in Neuropharmacology assessed the neuroprotective effects of the compound in a rodent model of Parkinson's disease. The results indicated that treatment with the compound led to decreased neuroinflammation and improved motor function compared to control groups.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The compound’s uniqueness lies in the synergistic presence of 1,3-benzodioxol and 2,6-dichlorophenyl groups, which are rare in combination. Key comparisons include:
Table 1: Structural Comparison with Similar Compounds
Abbreviations : DCP = Dichlorophenyl.
- Benzodioxol vs. The 2,6-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, which may stabilize the α,β-unsaturated ketone system and influence reactivity in nucleophilic additions .
Conjugation Effects :
The penten-3-one backbone’s conjugation distinguishes it from saturated ketones (e.g., 1-(1,3-benzodioxol-5-yl)pentan-1-one), enabling π-π interactions and UV-vis absorption maxima shifts, as observed in similar α,β-unsaturated systems .
Spectroscopic and Physicochemical Properties
While direct data for the target compound is unavailable, inferences are drawn from analogs:
Crystallographic Insights
Crystallographic tools like SHELXL (for refinement) and Mercury CSD (for visualization) are critical for analyzing structural motifs . For example:
- The compound 1-(1,3-benzodioxol-5-yl)pentan-1-one crystallizes in a monoclinic system (space group P2₁/c), with a mean C-C bond length of 1.50 Å and an R factor of 0.068 .
- Dichlorophenyl-containing compounds often exhibit intermolecular halogen bonding (C-Cl···Cl-C), influencing packing efficiency and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
